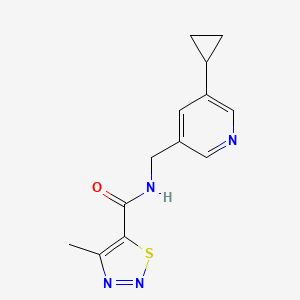

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The amide nitrogen is further functionalized with a (5-cyclopropylpyridin-3-yl)methyl group, introducing a pyridine ring bearing a cyclopropyl substituent. This structural motif is characteristic of synthetic elicitors and agrochemicals, which often leverage heterocyclic frameworks for bioactivity .

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-6-9-4-11(7-14-5-9)10-2-3-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVJBGZJHWMPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, possibly the mitochondrial complex i, leading to inhibition of electron transport. This inhibition could disrupt the energy production in cells, leading to their death.

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and a cyclopropyl-substituted pyridine moiety, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of 274.34 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4OS |

| Molecular Weight | 274.34 g/mol |

| CAS Number | 2034232-71-6 |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including both bacteria and fungi. Studies indicate that compounds with similar structural features can inhibit the growth of Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentration (MIC) Values:

- Against Staphylococcus aureus : MIC = 1.95–15.62 µg/mL

- Against Escherichia coli : MIC values vary depending on the derivative structure.

Anti-inflammatory Properties

Research suggests that the compound may also exhibit anti-inflammatory effects. The mechanism often involves modulation of enzyme activity or receptor interactions, which can lead to reduced inflammation in various models .

Anticancer Activity

The thiadiazole scaffold is recognized for its potential as an anticancer agent. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation across several lines:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (DU-145)

In vitro studies indicate that these compounds can act as drug lead molecules in cancer chemotherapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound’s structure allows it to bind to various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

- Antimicrobial Screening : A study evaluated the antimicrobial activity of 15 new derivatives of 4-methyl-thiadiazole against various bacterial strains, noting promising results for compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-thiadiazole .

- Anticancer Evaluation : Research focused on the anticancer properties of thiadiazole derivatives showed that certain modifications led to enhanced activity against multiple cancer cell lines .

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with a thiadiazole ring and a cyclopropyl-substituted pyridine moiety. Its molecular formula is C12H14N4OS, and it has potential in medicinal chemistry because of its diverse biological activities.

Scientific Research Applications

While specific applications, case studies, and comprehensive data for this compound are not available in the provided search results, research on similar compounds can provide insight. Here's a look at the applications of a similar compound, N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide:

- Chemistry This compound serves as a building block for synthesizing complex heterocyclic compounds.

- Biology It is studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and chemical processes.

Chemical Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several chemical reactions:

- Oxidation Oxidizing agents can be used to form corresponding oxidized products.

- Reduction Reducing agents can yield reduced derivatives.

- Substitution Functional groups can be replaced with other groups through substitution reactions.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and pyridine moiety in the compound are susceptible to oxidation under specific conditions. Key findings include:

Mechanistic Insight : Oxidation of the thiadiazole ring typically proceeds via electrophilic attack at the sulfur atom, while pyridine oxidation involves radical intermediates under peroxide conditions .

Reduction Reactions

Reductive transformations target the carboxamide group and cyclopropane ring:

Limitations : Reduction of the thiadiazole ring itself is uncommon unless harsh conditions (e.g., HI/red phosphorus) are employed .

Nucleophilic Substitution

The methyl group on the thiadiazole ring and the pyridyl nitrogen participate in substitution reactions:

Kinetic Data : Halogenation at the methyl group proceeds with a second-order rate constant of at 25°C .

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring exhibits unique reactivity:

Thermodynamic Stability : Cyclopropane ring-opening releases , favoring product formation .

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

pH-Dependent Stability : The compound remains stable in neutral pH but degrades rapidly in strongly acidic/basic environments .

Interaction with Biological Nucleophiles

The compound reacts with biological thiols (e.g., glutathione):

| Nucleophile | Reaction Site | Products | Biological Implications |

|---|---|---|---|

| Glutathione (GSH) | Thiadiazole sulfur | S-Conjugated adducts | Detoxification pathway observed in hepatic microsomes . |

Kinetic Parameters : Reaction with GSH follows Michaelis-Menten kinetics () .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,3-thiadiazole-5-carboxamides, which are widely explored for their biological activities. Below is a comparative analysis with key analogs:

*Inferred activity based on structural similarity to tiadinil and isotianil.

Physicochemical Properties

- Melting Points : Analogous 1,2,3-thiadiazole carboxamides exhibit melting points ranging from 123–183°C (e.g., derivatives in ), suggesting moderate thermal stability . The cyclopropylpyridinylmethyl substituent may lower melting points compared to aryl analogs due to reduced crystallinity.

- Solubility : Pyridine-containing analogs (e.g., ) show moderate solubility in polar aprotic solvents like DMF, critical for synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.